4-(Thiophene-2-sulfonylamino)-butyric acid
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Overview
Description
4-(Thiophene-2-sulfonylamino)-butyric acid is an organic compound that features a thiophene ring substituted with a sulfonylamino group at the 2-position and a butyric acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties .
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties . They have been found to interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to react easily with electrophiles due to the sulfur atom that contributes two π electrons to the aromatic sextet . This property allows them to interact with various targets in the body, leading to their diverse therapeutic effects .
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that multiple biochemical pathways could be influenced .
Pharmacokinetics
Thiophene is known to be soluble in most organic solvents like alcohol and ether but insoluble in water . This solubility profile could influence the compound’s bioavailability.
Result of Action
Given the wide range of therapeutic properties of thiophene derivatives, it can be inferred that the compound could have diverse molecular and cellular effects .
Action Environment
The chemical properties of thiophene derivatives, including their reactivity with electrophiles and solubility in organic solvents, could potentially be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophene-2-sulfonylamino)-butyric acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide in an acidic medium.
Attachment of the Butyric Acid Moiety: The final step involves the coupling of the sulfonylated thiophene with a butyric acid derivative, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(Thiophene-2-sulfonylamino)-butyric acid can undergo various chemical reactions, including:
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
4-(Thiophene-2-sulfonylamino)-butyric acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Similar structure but lacks the butyric acid moiety.
Thiophene-2-carboxylic acid: Contains a carboxylic acid group but lacks the sulfonylamino group.
4-(Thiophene-2-yl)-butyric acid: Similar structure but lacks the sulfonylamino group.
Uniqueness
4-(Thiophene-2-sulfonylamino)-butyric acid is unique due to the presence of both the sulfonylamino group and the butyric acid moiety, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-(thiophen-2-ylsulfonylamino)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2/c10-7(11)3-1-5-9-15(12,13)8-4-2-6-14-8/h2,4,6,9H,1,3,5H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELHFEHOFVTARV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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